REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1.CC(C)([O-])C.[K+].[F:17][C:18]([F:22])([F:21])[CH2:19][OH:20]>>[F:17][C:18]([F:22])([F:21])[CH2:19][O:20][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
381 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Type
|
CUSTOM
|
Details
|
stirred at 170 C for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at 170 C for 17 h
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (5 mL)
|
Type
|
ADDITION
|
Details
|
2M HCl was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (3×10 mL)
|
Type
|
ADDITION
|
Details
|
2M HCl was then added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (4×6 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extractions
|
Type
|
WASH
|
Details
|
were washed with brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=NC=CC(=C1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |